5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C8H7ClN2S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,1H3 |
InChI Key |
MOHONYOFOBQAEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Hydrazones Derived from 2-Thienyl Aldehydes
Another method involves the formation of hydrazones from 2-thienyl aldehydes and 1-methylhydrazine, followed by oxidative cyclization to yield the pyrazole.
- Hydrazones are prepared by condensation of 2-thienyl aldehyde with 1-methylhydrazine under mild acidic or neutral conditions.
- Oxidative cyclization is promoted by catalysts such as copper(I) chloride (CuCl) or iodine in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or benzoyl peroxide (BPO).
- The reaction proceeds in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 80 °C).
Representative Reaction Conditions and Yields
| Method | Key Reagents & Catalysts | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with α-haloketone | 1-Methylhydrazine + 2-thienyl α-chloroketone | Ethanol | Reflux (80-100 °C) | 60–85 | High regioselectivity; requires haloketone synthesis |
| Oxidative cyclization of hydrazones | Hydrazone + CuCl/TBHP or I2/BPO catalyst | DMSO or DMF | 80 °C | 35–86 | Catalyst and oxidant choice critical for yield |
| Multicomponent one-pot reaction | 2-Thienyl aldehyde + methylhydrazine + catalyst (MMT K10 or TsOH) | Ethanol | Reflux | 70–90 | Environmentally friendly; catalyst recyclable |
Detailed Research Outcomes and Analysis
- Zhu et al. demonstrated that copper(I) chloride catalysis in DMSO significantly improves yields of pyrazole derivatives formed via oxidative coupling of hydrazones, achieving up to 86% yield.
- Iodine-catalyzed oxidative cyclization in DMF with benzoyl peroxide as oxidant can yield up to 81% of pyrazole products, with solvent and oxidant choice strongly influencing outcomes.
- Multicomponent reactions using montmorillonite K10 as a heterogeneous catalyst have shown efficient synthesis of bispyrazole derivatives with high yields and catalyst recyclability, indicating potential for scale-up and green chemistry applications.
- The cyclocondensation of methylhydrazine with α-haloketones bearing 5-chloro substituents remains a reliable classical method, with regioselectivity confirmed by NMR and X-ray crystallography in related pyrazole systems.
- The presence of the 2-thienyl substituent at the 3-position is generally introduced via the corresponding 2-thienyl ketone or aldehyde precursor, allowing for selective functionalization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thienyl and pyrazole rings can facilitate binding to specific sites, influencing the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position substituent significantly impacts physicochemical and biological properties:
Key Findings :
Substituent Effects at Position 1 and 5
Variations at positions 1 and 5 alter steric and electronic profiles:
Key Findings :
Thienyl Position and Enantioselectivity
The position of the thienyl sulfur atom (2- vs. 3-thienyl) influences stereochemical outcomes:
Key Findings :
Key Findings :
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole, and how are reaction conditions optimized?
The Vilsmeier-Haack reaction is a key method for synthesizing functionalized pyrazoles. For example, 5-chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde was synthesized under Vilsmeier-Haack conditions (POCl₃/DMF) at 80°C for 14 hours, yielding 56% product after recrystallization . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Key characterization techniques include:
Q. How is the structure of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole confirmed experimentally?
Multinuclear NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are critical. For instance, SHELX software is widely used for crystallographic refinement . In related pyrazole derivatives, NMR data (e.g., δ 3.94 ppm for methyl groups) and crystallographic parameters (unit cell dimensions, R factors) resolve ambiguities in regiochemistry .
Q. What are the typical chemical reactions involving pyrazole derivatives with thiophene substituents?
Thiophene-containing pyrazoles undergo electrophilic aromatic substitution (e.g., halogenation at the thiophene ring) and nucleophilic substitutions (e.g., replacing chloro groups with amines). The thienyl moiety enhances π-stacking interactions, influencing reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methyl, thienyl) affect the bioactivity of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole?
Comparative SAR studies show:
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Discrepancies in bond angles or torsion angles (e.g., between X-ray and DFT models) are addressed using SHELXL refinement. For example, pyrano[2,3-c]pyrazoles refined with SHELX showed <2% deviation in bond lengths from computational data .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) evaluates thermal degradation (e.g., stability up to 200°C for fluorinated analogs) .
- High-performance liquid chromatography (HPLC) monitors hydrolytic stability in buffer solutions (pH 2–9) .
Q. How can computational models predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. For example, thienyl-pyrazole derivatives showed strong binding to COX-2 (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Val523 and Tyr355 .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for structurally similar pyrazole analogs?
Discrepancies arise from:
- Substituent positioning : 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde showed 10× higher antimicrobial activity than its non-cyclobutyl analog due to steric effects .
- Assay conditions : Varying IC₅₀ values (e.g., 12 μM vs. 18 μM for anti-inflammatory activity) were linked to differences in cell lines (RAW 264.7 vs. THP-1) .
Methodological Recommendations
- For synthesis : Optimize Vilsmeier-Haack reactions with POCl₃/DMF at 80–100°C for 12–24 hours .
- For SAR studies : Use hybrid QSAR models combining Hammett constants (σ) and computed LogP values .
- For crystallography : Refine structures with SHELXL-2018/3, applying TWIN/BASF commands for twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
